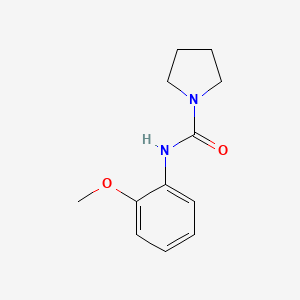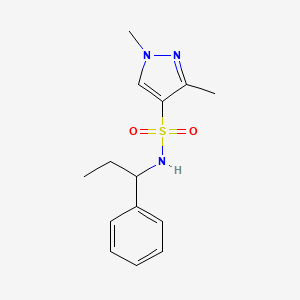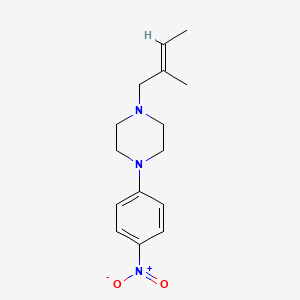
N-(2-fluorophenyl)-6-(4-fluorophenyl)-2-hydroxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-6-(4-fluorophenyl)-2-hydroxynicotinamide, commonly known as FFNI, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule that belongs to the class of nicotinamide derivatives and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of FFNI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FFNI has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell proliferation and survival. It has also been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells.
Biochemical and Physiological Effects
FFNI has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In addition, FFNI has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FFNI is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, FFNI has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development.
However, there are also some limitations associated with the use of FFNI in lab experiments. For example, the mechanism of action of FFNI is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, the toxicity and pharmacokinetics of FFNI have not been fully characterized, which could limit its clinical application.
Orientations Futures
Despite the limitations, FFNI has shown great potential as a therapeutic agent. There are several future directions that could be pursued to further explore the pharmacological properties of FFNI. For example, more studies could be conducted to elucidate the mechanism of action of FFNI and identify its molecular targets. In addition, the toxicity and pharmacokinetics of FFNI could be further characterized to determine its safety and efficacy in vivo. Finally, more preclinical and clinical studies could be conducted to evaluate the therapeutic potential of FFNI in various disease models.
Conclusion
In conclusion, N-(2-fluorophenyl)-6-(4-fluorophenyl)-2-hydroxynicotinamide, or FFNI, is a novel compound that exhibits promising pharmacological properties. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. While there are some limitations associated with the use of FFNI in lab experiments, there are several future directions that could be pursued to further explore its therapeutic potential. Overall, FFNI represents a promising avenue for the development of novel therapeutics.
Méthodes De Synthèse
FFNI can be synthesized through a multistep process that involves the reaction of 2-bromo-5-fluorobenzoic acid with 2-aminopyridine to form an intermediate product. The intermediate product is then treated with 4-fluoroaniline to form FFNI. The synthesis of FFNI is a relatively simple and efficient process, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
FFNI has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, FFNI has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to its anticancer properties, FFNI has also been shown to exhibit anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases.
FFNI has also been studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and reduce the severity of neurological damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O2/c19-12-7-5-11(6-8-12)15-10-9-13(17(23)21-15)18(24)22-16-4-2-1-3-14(16)20/h1-10H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEHTCUVMOMUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(NC2=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-hydroxyethyl)-6-iodo-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5437647.png)

![4-(2-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B5437659.png)
![2,5-dimethyl-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5437661.png)
![2-[(4-methylphenyl)amino]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5437685.png)
![N'-[(2-methyl-3-furoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5437690.png)
![2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5437702.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5437715.png)
![N-(3-methoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5437724.png)
![ethyl (5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5437730.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5437746.png)
